molecular formula C28H34N2O7 B019541 3-Hydroxycezomycin CAS No. 104414-30-4

3-Hydroxycezomycin

Cat. No. B019541
M. Wt: 510.6 g/mol
InChI Key: WULUUVLPLGXOFP-GHLNLJSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxycezomycin is a natural product that belongs to the class of polyketide antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. in 2001. The compound has a unique structure and exhibits potent antibacterial activity against a wide range of gram-positive bacteria. Due to its promising biological activity, 3-Hydroxycezomycin has attracted considerable attention from researchers in the field of medicinal chemistry.

Scientific Research Applications

Biosynthesis and Antibiotic Production

  • Role in Rifamycin Biosynthesis : 3-Amino-5-hydroxybenzoic acid, closely related to 3-Hydroxycezomycin, is identified as a direct precursor in the biosynthesis of ansamycins, including rifamycin, in Nocardia mediterranei. This establishes its significance in the production of this class of antibiotics (Ghisalba & Nüesch, 1981).

  • Central Scaffold in Aminoglycoside Antibiotics : 2-Deoxystreptamine, structurally related to 3-Hydroxycezomycin, is a critical component in aminoglycoside antibiotics. These antibiotics are vital for treating infections, especially against Gram-negative bacteria (Busscher, Rutjes & van Delft, 2005).

  • Antimycin Biosynthesis : Studies on antimycins, a group of antibiotics, reveal the importance of a 3-aminosalicylate moiety in their structure, which is closely related to 3-Hydroxycezomycin. This highlights its role in the biosynthesis of diverse antimycins with varied biological activities (Schoenian et al., 2012).

  • Screening for Antibiotic Producers : The synthase gene for 3-Amino-5-hydroxybenzoic acid is used to identify ansamycin and related antibiotic producers in Actinomycetes. This approach highlights the significance of compounds like 3-Hydroxycezomycin in antibiotic discovery (Hui-tu et al., 2009).

Antimicrobial and Biological Activities

  • Antimicrobial Derivatives Synthesis : The synthesis of N-Benzylhomo-anisomycin, related to 3-Hydroxycezomycin, demonstrates its potential in creating derivatives with significant antimicrobial activities (Kim, Hong & Lee, 1998).

  • Ubiquinol-Cytochrome c Oxidoreductase Inhibition : Compounds like 3-Hydroxycezomycin may influence mitochondrial electron transport, as evidenced by the inhibition caused by antimycin, which shares structural similarities (Matsuno-Yagi & Hatefi, 1996).

  • Antibacterial Evaluation of Derivatives : Synthesized 3-heteroaryl azo 4-hydroxy coumarin derivatives, structurally related to 3-Hydroxycezomycin, have shown promising antibacterial activities, further underscoring the potential of such compounds in antimicrobial research (Sahoo, Mekap & Kumar, 2015).

  • AHBA Synthase in Antibiotic Precursor Formation : The terminal enzyme in the formation of 3-Amino-5-hydroxybenzoic acid, related to 3-Hydroxycezomycin, plays a crucial role in the precursor formation of mC7N units in rifamycin and related antibiotics, indicating its importance in the biosynthesis of these compounds (Kim et al., 1998).

properties

CAS RN

104414-30-4

Product Name

3-Hydroxycezomycin

Molecular Formula

C28H34N2O7

Molecular Weight

510.6 g/mol

IUPAC Name

5-hydroxy-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid

InChI

InChI=1S/C28H34N2O7/c1-14-9-10-28(16(3)12-15(2)26(37-28)17(4)25(32)18-6-5-11-29-18)36-21(14)13-22-30-24-20(35-22)8-7-19(31)23(24)27(33)34/h5-8,11,14-17,21,26,29,31H,9-10,12-13H2,1-4H3,(H,33,34)/t14-,15-,16-,17-,21-,26+,28?/m1/s1

InChI Key

WULUUVLPLGXOFP-GHLNLJSUSA-N

Isomeric SMILES

C[C@@H]1CCC2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)O

SMILES

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)O

Canonical SMILES

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)O

synonyms

3-hydroxycezomycin
AC 7230
AC-7230
AC7230

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxycezomycin
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3-Hydroxycezomycin
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3-Hydroxycezomycin
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